6-(Difluoromethoxy)-1H-indazole-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(difluoromethoxy)-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O3/c10-9(11)16-4-1-2-5-6(3-4)12-13-7(5)8(14)15/h1-3,9H,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTMSMCFGIWLNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)NN=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696961 | |
| Record name | 6-(Difluoromethoxy)-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858661-80-0 | |
| Record name | 6-(Difluoromethoxy)-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Derivatization and Structural Modification of 6 Difluoromethoxy 1h Indazole 3 Carboxylic Acid
Esterification and Amidation Reactions of the Carboxylic Acid Group
The carboxylic acid group at the C-3 position is a primary site for derivatization through esterification and amidation reactions. These transformations are fundamental in creating prodrugs, modulating solubility, and forming key linkages in more complex molecules. nih.gov
Esterification: The conversion of the carboxylic acid to an ester can be achieved through standard methods such as Fischer-Speier esterification, which involves reacting the acid with an alcohol under acidic catalysis. Alternatively, reaction with alkyl halides in the presence of a base provides another route to ester formation.
Amidation: The formation of amides is a prevalent strategy in drug design, and the carboxylic acid of the title compound can be readily coupled with a wide array of primary and secondary amines. This reaction typically requires the use of coupling reagents to activate the carboxylic acid. Common coupling agents facilitate the formation of an active intermediate that is susceptible to nucleophilic attack by the amine. The choice of coupling reagent and reaction conditions can be optimized to ensure high yields and purity. researchgate.net
A simple synthetic approach can be employed to obtain a series of 3-carboxamide indazole derivatives. nih.gov The reaction is often performed at room temperature using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) in a polar aprotic solvent like DMF (Dimethylformamide). nih.gov Other established coupling systems include EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole).
| Coupling Reagent System | Description | Typical Conditions |
|---|---|---|
| EDC/HOBt | Carbodiimide-based activation with an additive to suppress side reactions and racemization. | Amine, EDC, HOBt, in a solvent like DMF or CH2Cl2. |
| HATU/DIPEA | A highly efficient aminium-based coupling reagent known for rapid reaction times and high yields. | Amine, HATU, DIPEA, in a solvent like DMF. |
| TBTU/TEA | Another aminium salt-based reagent, similar to HATU, used for amide bond formation. | Amine, TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate), TEA (Triethylamine). diva-portal.org |
These reactions allow for the introduction of diverse functional groups and molecular fragments onto the indazole core via the amide linkage, significantly expanding the chemical space for structure-activity relationship (SAR) studies.
N-Substitution and Isomer Control (N-1 vs. N-2)
The indazole ring contains two nitrogen atoms, N-1 and N-2, both of which can be substituted, leading to the formation of regioisomers. The selective functionalization of one nitrogen over the other is a common challenge in indazole chemistry, as the relative proportion of the N-1 and N-2 isomers depends heavily on the reaction conditions and the electronic properties of the substituents on the indazole ring. nih.gov
Alkylation is the most common N-substitution reaction. The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. nih.gov However, direct alkylation often yields a mixture of N-1 and N-2 products. Achieving regioselectivity is critical as the biological activity of the resulting isomers can differ significantly.
Several factors influence the N-1 versus N-2 selectivity:
Steric Hindrance: Bulky substituents at the C-7 position can sterically hinder the N-1 position, favoring substitution at N-2.
Electronic Effects: The electronic nature of substituents on the benzene (B151609) ring can influence the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups can impact the regioisomeric distribution. nih.gov
Reaction Conditions: The choice of base, solvent, and electrophile plays a pivotal role. For instance, using sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N-1 selectivity for various C-3 substituted indazoles. nih.gov In contrast, different conditions might favor the N-2 isomer.
Methods for controlling isomerism include:
Directed Synthesis: Incorporating the desired N-substituent before the indazole ring is formed. nih.gov
Chromatographic Separation: Isolating the desired isomer from a mixture using techniques like column chromatography or recrystallization from mixed solvent systems. google.com
Thermodynamic vs. Kinetic Control: Under certain conditions, an initially formed kinetic product (e.g., N-2) can isomerize to the more thermodynamically stable N-1 product. nih.gov
| Factor | Favors N-1 Substitution | Favors N-2 Substitution |
|---|---|---|
| Base/Solvent System | NaH in THF is often N-1 selective. nih.gov | Conditions can be optimized to favor N-2, though less common. |
| Sterics | Unsubstituted C-7 position. | Bulky substituent at C-7 position. |
| Electronics | Substituent-dependent; often the thermodynamic product. nih.gov | Electron-withdrawing groups at C-7 (e.g., NO2, CO2Me) can confer high N-2 selectivity. nih.gov |
| Stability | Generally the more thermodynamically stable isomer. nih.gov | Often the kinetically favored product under certain conditions. |
For 6-(difluoromethoxy)-1H-indazole-3-carboxylic acid, the difluoromethoxy group at C-6 is electron-withdrawing, which will influence the electron density at both nitrogen atoms and thus the regioselectivity of N-substitution reactions.
C-Functionalization of the Indazole Scaffold
Beyond the carboxylic acid and nitrogen atoms, the carbon backbone of the indazole scaffold itself can be functionalized to introduce additional diversity.
Palladium-catalyzed C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of C-H bonds into C-C, C-N, C-O, or C-X (where X is a halogen) bonds. rsc.org This strategy avoids the need for pre-functionalized starting materials, offering a more atom-economical approach. rsc.orgdntb.gov.ua
For the this compound scaffold, several C-H bonds on the benzene ring (at positions C-4, C-5, and C-7) are potential targets for functionalization. The outcome of these reactions is often guided by a directing group, which coordinates to the palladium catalyst and brings it into proximity with a specific C-H bond. The inherent functional groups of the molecule, such as the N-1 nitrogen of the pyrazole (B372694) ring or a derivatized carboxylic acid group at C-3, can serve as directing groups to control the site of functionalization. nih.gov This approach enables selective modifications at positions that might be difficult to access through traditional methods. rsc.orgnih.gov
A variety of substituents can be introduced onto the indazole core to fine-tune its properties. Classical electrophilic aromatic substitution reactions can be used, although the regioselectivity can be complex due to the fused heterocyclic system.
A more versatile and modern approach involves an initial halogenation (e.g., bromination or iodination) of the indazole ring at one of the available C-H positions (C-4, C-5, or C-7). The resulting halo-indazole is then a substrate for a wide range of palladium-catalyzed cross-coupling reactions, including:
Suzuki Coupling: To form new C-C bonds with boronic acids or esters.
Buchwald-Hartwig Amination: To introduce amine functionalities.
Sonogashira Coupling: To install alkyne groups.
Heck Reaction: To form C-C bonds with alkenes.
These methods provide reliable and modular access to a vast library of analogs, allowing for systematic exploration of the chemical space around the this compound core.
Synthesis of Hybrid Molecules Incorporating the this compound Core
The synthesis of hybrid molecules involves covalently linking two or more distinct pharmacophores to create a single molecular entity with a potentially synergistic or multi-target pharmacological profile. The this compound core is an excellent building block for creating such hybrids.
The C-3 carboxylic acid is the most common and convenient handle for this purpose. Using the amidation or esterification reactions described in section 3.1, the indazole core can be linked to other biologically active molecules, fragments, or scaffolds. For example, coupling the indazole acid with an amine-containing heterocycle or a pharmacologically relevant scaffold would result in a hybrid molecule. This modular approach allows for the rapid generation of diverse and complex molecular architectures aimed at specific biological targets. nih.gov
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁹F, ¹⁴N, ¹⁵N)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of 6-(Difluoromethoxy)-1H-indazole-3-carboxylic acid in solution. A combination of one-dimensional and two-dimensional NMR experiments would be required for a complete assignment of all proton, carbon, fluorine, and nitrogen signals.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the proton of the difluoromethoxy group, and the acidic proton of the carboxylic acid. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and connectivity of these protons. For instance, the aromatic protons would likely appear as doublets or multiplets in the range of 7.0-8.5 ppm. The difluoromethoxy proton would present as a triplet due to coupling with the two fluorine atoms. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, which would be exchangeable with D₂O.
¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be observed at a characteristic downfield shift (typically >160 ppm). The carbons of the indazole ring would appear in the aromatic region (110-150 ppm), and their specific shifts would be influenced by the substituents. The carbon of the difluoromethoxy group would exhibit a triplet due to coupling with the fluorine atoms.
¹⁹F NMR: Fluorine-19 NMR is essential for characterizing the difluoromethoxy group. A single signal, split into a doublet by the geminal proton, would be expected. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atoms.
¹⁴N and ¹⁵N NMR: While less common, nitrogen NMR could provide direct information about the electronic structure of the indazole ring nitrogens. ¹⁵N NMR, though less sensitive, offers sharper signals and more precise chemical shift information compared to ¹⁴N NMR.
| Expected ¹H NMR Data | Expected ¹³C NMR Data | Expected ¹⁹F NMR Data |
| Proton | Chemical Shift (ppm) | Carbon |
| Aromatic CH | 7.0 - 8.5 | Carbonyl C |
| -OCHF₂ | Characteristic triplet | Aromatic C |
| -COOH | Broad singlet, downfield | -OCHF₂ |
| NH (indazole) | Broad singlet, downfield | |
| Note: This table represents expected ranges and multiplicities. Actual experimental data is required for precise values. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry would be employed to determine the accurate molecular weight and to study the fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition (C₉H₆F₂N₂O₃). The fragmentation pattern observed in the mass spectrum, often induced by techniques like electron ionization (EI) or collision-induced dissociation (CID), would offer valuable structural information by showing the loss of specific functional groups, such as the carboxylic acid group (loss of COOH or CO₂) or the difluoromethoxy group.
| Mass Spectrometry Data | |
| Technique | Expected Information |
| High-Resolution MS (e.g., ESI-TOF, Orbitrap) | Accurate mass measurement to confirm molecular formula (C₉H₆F₂N₂O₃) |
| Tandem MS (MS/MS) | Fragmentation pattern to aid in structural elucidation (e.g., loss of CO₂, H₂O, CHF₂) |
| Note: This table outlines the expected information from mass spectrometry analysis. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The IR spectrum of this compound is expected to display characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid, often overlapping with the N-H stretch of the indazole ring. A strong absorption around 1700-1730 cm⁻¹ would correspond to the C=O stretching vibration of the carboxylic acid. The C-F stretching vibrations of the difluoromethoxy group would likely appear in the region of 1000-1200 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
| Expected IR Absorption Bands | |
| Functional Group | Characteristic Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) |
| N-H stretch (Indazole) | ~3100 - 3300 |
| C=O stretch (Carboxylic Acid) | 1700 - 1730 |
| C=C stretch (Aromatic) | 1450 - 1600 |
| C-O stretch | 1200 - 1300 |
| C-F stretch | 1000 - 1200 |
| Note: This table presents the expected characteristic infrared absorption bands. |
X-ray Diffraction (XRD) for Single-Crystal Structural Determination and Supramolecular Interactions
Single-crystal X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, XRD analysis would provide accurate bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and detail the supramolecular interactions, such as hydrogen bonding (e.g., between the carboxylic acid groups or involving the indazole N-H) and potential π-π stacking interactions between the aromatic rings. This information is invaluable for understanding the solid-state properties of the compound.
| X-ray Diffraction Data | |
| Parameter | Information Obtained |
| Unit Cell Dimensions | Crystal system, lattice parameters (a, b, c, α, β, γ) |
| Atomic Coordinates | Precise 3D structure, bond lengths, bond angles |
| Crystal Packing | Intermolecular interactions (hydrogen bonds, π-stacking) |
| Note: This table describes the information that would be obtained from a successful single-crystal X-ray diffraction study. |
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₉H₆F₂N₂O₃) to verify the purity and confirm the empirical formula of the synthesized compound.
Theoretical Composition for C₉H₆F₂N₂O₃:
Carbon (C): 47.38%
Hydrogen (H): 2.65%
Nitrogen (N): 12.28%
| Elemental Analysis Data | |
| Element | Theoretical Percentage (%) |
| Carbon (C) | 47.38 |
| Hydrogen (H) | 2.65 |
| Nitrogen (N) | 12.28 |
| Note: Experimental values from elemental analysis should be in close agreement with these theoretical percentages. |
Pharmacological and Biological Research Avenues for Indazole Carboxylic Acid Derivatives
General Spectrum of Biological Activities Associated with Indazole Scaffolds
The versatility of the indazole ring system allows for a wide array of chemical modifications, resulting in derivatives with diverse biological properties. bioworld.com These properties have been investigated in numerous studies, highlighting the potential of indazole-based compounds in the treatment of various diseases, including inflammatory conditions, infectious diseases, and cancer. nih.govbioworld.comnih.gov
Indazole derivatives have demonstrated notable anti-inflammatory properties, with many compounds exhibiting inhibitory effects on cyclooxygenase (COX) enzymes. actanaturae.ruresearchgate.netcaldic.com The COX enzymes, particularly COX-2, are key mediators of inflammation, and their inhibition is a major strategy for the treatment of inflammatory disorders. caldic.comnih.gov
Studies on various indazole derivatives have shown a concentration-dependent inhibition of COX-2. actanaturae.ru For instance, in one study, 5-aminoindazole (B92378) showed a maximum of 78% inhibition of COX-2 at a concentration of 50 μM, with an IC50 value of 12.32 μM. actanaturae.ru In the same study, indazole and 6-nitroindazole (B21905) also demonstrated significant COX-2 inhibition, with IC50 values of 23.42 μM and 19.22 μM, respectively. actanaturae.ru These findings suggest that the indazole scaffold is a promising template for the development of novel anti-inflammatory agents that target the COX-2 enzyme. actanaturae.rucaldic.com
While direct studies on the anti-inflammatory or COX-2 inhibitory activity of 6-(Difluoromethoxy)-1H-indazole-3-carboxylic acid are not extensively documented, the known anti-inflammatory properties of other indazole derivatives suggest that this could be a fruitful area for future investigation. chemimpex.comchemimpex.com
Table 1: COX-2 Inhibition by Select Indazole Derivatives
| Compound | Concentration (μM) | % Inhibition | IC50 (μM) |
| 5-Aminoindazole | 50 | 78% | 12.32 |
| 6-Nitroindazole | 50 | 68% | 19.22 |
| Indazole | 50 | 70% | 23.42 |
| Celecoxib (Reference) | - | - | 5.10 |
The indazole scaffold has been identified as a valuable source of antimicrobial agents, with various derivatives exhibiting activity against a range of pathogens, including bacteria, fungi, and protozoa. nih.govscbt.comresearchgate.netresearchgate.netsioc-journal.cn The structural diversity of indazole compounds allows for the development of agents with broad-spectrum antimicrobial activity. nih.govscbt.com
Several studies have highlighted the antibacterial and antifungal potential of indazole derivatives. For example, a series of N-methyl-3-aryl indazoles were found to be effective against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, as well as the fungal strain Candida albicans. nih.govscbt.com Furthermore, certain 2,3-diphenyl-2H-indazole derivatives have shown in vitro growth inhibition against Candida albicans and Candida glabrata. sioc-journal.cn
In the realm of antiprotozoal research, 2,3-diphenyl-2H-indazole derivatives have been found to be more potent than the reference drug metronidazole (B1676534) against Giardia intestinalis. sioc-journal.cn Specifically, compound 18 from a studied series was 12.8 times more active than metronidazole against this parasite. sioc-journal.cn While specific antimicrobial data for this compound is not available, the broader research into indazole derivatives indicates a strong potential for antimicrobial applications. medchemexpress.comchemicalbook.com
The indazole moiety is a key component in several FDA-approved anti-cancer drugs and is a focal point of ongoing oncology research. nih.govchemimpex.comnih.govnih.gov Indazole derivatives have demonstrated significant antitumor and antiproliferative activities across a variety of cancer cell lines. chemimpex.comnih.govnih.gov
In vitro studies have shown that certain indazole derivatives can inhibit the proliferation and colony formation of cancer cells, such as the 4T1 breast cancer cell line. chemimpex.com Some derivatives have been observed to induce apoptosis in cancer cells, which is associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2. chemimpex.com Furthermore, some indazole compounds have been found to disrupt cancer cell migration and invasion. chemimpex.com
A series of polysubstituted indazoles displayed interesting antiproliferative activity against human cancer cell lines A2780 and A549, with IC50 values ranging from 0.64 to 17 µM. nih.gov Another study on 1H-indazole-3-amine derivatives found that compound 6o had a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM, while showing greater selectivity for normal cells. nih.gov While there is no specific data on the antitumor activity of this compound, the indazole scaffold is a well-established pharmacophore in the development of anticancer agents. nih.govnih.gov
Indazole derivatives have emerged as a promising class of compounds in antiviral research. nih.govresearchgate.net Studies have explored their potential against various viruses, including HIV and, more recently, SARS-CoV-2. nih.govnih.govnih.govmdpi.com
The main protease (MPro) of SARS-CoV-2, which is essential for viral replication, has been a key target for the development of new antiviral treatments. nih.govnih.govmdpi.com In this context, novel thiazolyl-indazole derivatives have been investigated for their ability to inhibit MPro. nih.govnih.govmdpi.com One such compound, containing a phenylthiazole moiety, was found to inhibit protease activity with an IC50 of 92.9 μM, suggesting that the phenylthiazole scaffold is a promising candidate for developing future MPro inhibitors. nih.govnih.govmdpi.com
Additionally, N-arylindazole-3-carboxamide derivatives, developed from a compound with anti-MERS-CoV activity, have shown potent inhibitory effects against SARS-CoV-2. researchgate.net One derivative, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide, exhibited a potent inhibitory effect with an EC50 of 0.69 µM and low cytotoxicity. researchgate.net Although specific antiviral research on this compound is not yet published, the broader findings for the indazole class suggest its potential as a scaffold for novel antiviral agents. actanaturae.runih.govresearchgate.net
Indazole derivatives have been the subject of receptor binding studies, with a particular focus on serotonin (B10506) (5-HT) receptors. mdpi.comnih.govmedchemexpress.comnih.govresearchgate.net The 5-HT receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are involved in a wide range of physiological and pathological processes. mdpi.commedchemexpress.com
Research has identified indazole-3-carboxylic acid derivatives as potent antagonists of the 5-HT3 receptor. nih.gov The 5-HT3 receptor is a ligand-gated ion channel, and its antagonists have therapeutic applications, such as in the management of nausea and vomiting. mdpi.com One such derivative, BRL 43694, was found to be a potent and selective 5-HT3 receptor antagonist. nih.gov
Furthermore, indazole-3-carboxamides have been synthesized and evaluated for their antagonist affinity at the 5-HT4 receptor. nih.gov While some of these compounds also showed affinity for 5-HT3, α1, and 5-HT2A receptors, increased conformational flexibility of the amine moiety led to greater selectivity for the 5-HT4 receptor. nih.gov There is no specific information available on the receptor binding properties of this compound at present.
The indazole scaffold has proven to be a versatile framework for the design of various enzyme inhibitors, which are crucial in the development of targeted therapies. bldpharm.comnih.gov
HDAC6 Inhibition: Histone deacetylase 6 (HDAC6) is a target for cancer therapy, and indazole-based inhibitors have been developed. nih.gov For example, one study reported an indazole-based HDAC6 inhibitor with an IC50 of 1.8 nM and strong antiproliferative activity against HCT116 cells. Another study identified HDAC6 inhibitors based on a 3-hydroxy-isoxazole zinc-binding group, with the most potent compound having an IC50 of 700 nM. nih.gov
PKMYT1 Kinase Inhibition: PKMYT1 is a kinase that regulates the cell cycle and is a target for cancer treatment. bioworld.com Indazole compounds have been patented as PKMYT1 inhibitors. bioworld.com One exemplified compound inhibited recombinant human full-length MYT1 kinase activity with an IC50 of 9.7 nM. bioworld.com
EGFR Kinase Inhibition: The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and indazole-based covalent inhibitors have been developed to target drug-resistant EGFR mutants. researchgate.netnih.govnih.govbldpharm.com These inhibitors are designed to be conformationally less flexible and to covalently bind to the target enzyme. bldpharm.com
While there are no specific enzyme inhibition studies published for this compound, the broad and potent inhibitory activities of other indazole derivatives against these key enzymes highlight a significant area for future research.
Table 2: Enzyme Inhibition by Select Indazole Derivatives
| Enzyme Target | Derivative Type | Reported IC50 |
| HDAC6 | Indazole-based inhibitor | 1.8 nM |
| HDAC6 | 3-hydroxy-isoxazole indazole | 700 nM |
| PKMYT1 Kinase | Patented indazole compound | 9.7 nM |
| EGFR Kinase | Indazole-based covalent inhibitors | Under investigation |
Investigation of Specific Biological Pathways Modulated by Indazole Carboxylic Acid Derivatives
Research has revealed that indazole carboxylic acid derivatives can influence a multitude of biological pathways, highlighting their potential as versatile therapeutic agents. A significant area of investigation has been their role as modulators of ion channels, particularly the Calcium-Release Activated Calcium (CRAC) channel. nih.gov The CRAC channel is integral to intracellular calcium homeostasis in mast cells, making it a critical target for therapeutic intervention in autoimmune disorders. nih.gov
Beyond ion channels, these derivatives have been identified as potent inhibitors of various protein kinases, which are pivotal in cellular signaling and are often dysregulated in diseases like cancer. nih.gov Specific kinases targeted by indazole derivatives include Pim kinases, Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and Extracellular signal-Regulated Kinases 1/2 (ERK1/2). nih.gov The ability to inhibit such a broad range of kinases underscores their potential as antitumor agents. nih.govderpharmachemica.com
Furthermore, indazole-containing compounds have been developed as nicotinic α-7 receptor partial agonists, a pathway relevant to treating neurological and psychiatric conditions such as Alzheimer's disease and schizophrenia. google.com Other research has pointed to their interaction with hormone receptors, such as the estrogen receptor, and their activity as 5-Hydroxytryptamine (5-HT3) receptor antagonists, the latter being useful in managing chemotherapy-induced nausea. derpharmachemica.com Some indazole carboxylic acids have also been investigated for non-hormonal male contraception due to their antispermatogenic properties. oup.com
The diverse biological activities associated with the indazole scaffold are summarized below:
Anti-inflammatory and Immunomodulatory: Modulation of CRAC channels. nih.gov
Antitumor: Inhibition of various protein kinases (Pim, FGFR, EGFR, ERK1/2) and histone deacetylases (HDACs). nih.gov
Neurological: Partial agonism of nicotinic α-7 receptors. google.com
Antiemetic: Antagonism of 5-HT3 receptors. derpharmachemica.com
Contraceptive: Inhibition of spermatogenesis. oup.com
Cardiovascular: Activation of estrogen receptor (ER)-β and inhibition of Rho kinase. nih.gov
Preclinical Pharmacological Investigations in in vitro and in vivo Models (excluding human clinical trials)
The therapeutic potential of indazole carboxylic acid derivatives has been substantiated through various preclinical studies utilizing both in vitro and in vivo models. These investigations are crucial for characterizing the pharmacological profile of new chemical entities before they can be considered for further development.
In vitro studies have been fundamental in elucidating the cellular and molecular activities of these compounds. For instance, the RBL-2H3 rodent mast cell line has been used as a primary assay to screen for indazole derivatives that inhibit calcium influx via CRAC channels. nih.gov To assess anticancer potential, various cancer cell lines, such as K562 leukemia and HT-29 colon cancer cells, have been employed to evaluate the antiproliferative activity of kinase-inhibiting indazole compounds. nih.gov Furthermore, in vitro metabolism studies using human liver microsomes are common to predict the metabolic fate of these derivatives, a critical step in drug development. nih.gov
The table below summarizes key preclinical models used in the investigation of indazole carboxylic acid derivatives.
| Model Type | Specific Model | Derivative Class Investigated | Pharmacological Target/Effect | Reference |
|---|---|---|---|---|
| In Vitro | RBL-2H3 Rodent Mast Cells | Indazole-3-carboxamides | CRAC Channel Inhibition / Calcium Influx | nih.gov |
| In Vitro | K562 Leukemia Cells | 1H-indazol-3-amine derivatives | Bcr-Abl Kinase Inhibition / Antiproliferative Activity | nih.gov |
| In Vitro | HT-29 Colon Cancer Cells | 1H-indazole amide derivatives | ERK1/2 Inhibition / Antiproliferative Activity | nih.gov |
| In Vitro | Human Liver Microsomes | Indazole-3-carboxamide Cannabinoids | Metabolic Profiling | nih.gov |
| In Vivo | Rat Model | Indazole Carboxylic Acids | Antispermatogenic / Contraceptive Efficacy | oup.com |
Mechanism of Action Studies in Biological Systems
Understanding the mechanism of action is paramount to the rational design and development of new drugs. For indazole carboxylic acid derivatives, several distinct mechanisms have been identified that correlate with their observed biological activities.
One of the well-characterized mechanisms is the blockade of the CRAC channel by certain indazole-3-carboxamides. nih.gov The activation of cell surface receptors on immune cells like mast cells leads to the depletion of intracellular calcium stores, which in turn triggers the opening of CRAC channels and a sustained influx of extracellular calcium. nih.gov This calcium signal is essential for the release of pro-inflammatory mediators. By blocking this channel, indazole derivatives can effectively inhibit this influx, leading to mast cell stabilization and a potent anti-inflammatory or immunomodulatory effect. nih.gov
In the context of oncology, the primary mechanism of action for many indazole derivatives is the inhibition of protein kinases. nih.gov These compounds often act as ATP-competitive inhibitors, binding to the active site of kinases like EGFR or Bcr-Abl, thereby preventing the phosphorylation of their downstream substrates and disrupting the signaling pathways that drive tumor cell proliferation and survival. nih.gov
Another proposed mechanism for the parent 1H-Indazole-3-carboxylic acid involves the inhibition of protein synthesis through binding to the ribosome, which prevents the formation of peptide bonds. biosynth.com For derivatives explored in cardiovascular disease, the mechanism can involve the activation of the estrogen receptor (ER)-β, which has protective effects against the development of atherosclerosis. nih.gov The antispermatogenic effect of certain indazole carboxylic acids, while potent, has a mechanism that is still under active investigation to fully elucidate the molecular targets within the testis. oup.com
Structure-Activity Relationship (SAR) Analysis for this compound and its Analogues
Structure-activity relationship (SAR) studies are essential for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties. For indazole-3-carboxylic acid derivatives, SAR analyses have provided critical insights into the structural requirements for various biological activities.
A key finding in the development of indazole-3-carboxamides as CRAC channel blockers was the importance of the amide linker's orientation. nih.gov Derivatives containing a 'reversed' amide linker (-CO-NH-Ar) were found to be significantly more potent than their isomers. nih.gov The nature of the aryl group (Ar) attached to the amide nitrogen also has a profound impact on activity, with electron-withdrawing substituents like fluorine on the aryl ring (e.g., 2,6-difluorophenyl) leading to potent compounds. nih.gov
| Compound Series | Key Structural Feature | Impact on Activity | Reference |
|---|---|---|---|
| Indazole-3-carboxamide CRAC Blockers | 'Reversed' Amide Linker (-CO-NH-Ar) | Essential for high potency | nih.gov |
| Substituents on Aryl (Ar) group (e.g., 2,6-difluoro) | Profoundly affects potency | nih.gov | |
| Antispermatogenic Indazoles | Substituted benzyl (B1604629) group at N(1) | Essential for activity | austinpublishinggroup.com |
| Halogen/methyl groups on N(1)-benzyl (o-, p-positions) | Increases activity | austinpublishinggroup.com | |
| Indazole Arylsulfonamide CCR4 Antagonists | Small substituents at C6 | Preferred over C5 or C7 substitution | acs.org |
| Methoxy or hydroxyl groups at C4 | Associated with higher potency | acs.org |
For antispermatogenic activity, SAR studies identified the N(1)-substituted benzyl group as a critical moiety for activity. austinpublishinggroup.com Furthermore, the addition of halogen or methyl substituents to the ortho- and para-positions of this benzyl ring was found to enhance the desired biological effect. austinpublishinggroup.com
Computational Chemistry and Structural Elucidation
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand, such as 6-(Difluoromethoxy)-1H-indazole-3-carboxylic acid, into the active site of a target protein. The primary goal is to predict the binding affinity and mode, which are quantified by scoring functions that estimate the strength of the interaction.
While specific docking studies for this compound are not extensively detailed in publicly available literature, research on analogous indazole derivatives provides a framework for understanding its potential interactions. For instance, studies on 3-carboxamide indazole derivatives have identified key binding interactions with protein targets like renal cancer-related proteins (PDB: 6FEW). researchgate.netnih.gov These studies often reveal that the indazole core can form crucial hydrogen bonds and hydrophobic interactions with amino acid residues in the active site. The carboxylic acid group at the 3-position is a potent hydrogen bond donor and acceptor, while the difluoromethoxy group at the 6-position can engage in electrostatic and van der Waals interactions, potentially enhancing binding affinity and selectivity.
The typical output of such studies includes binding energy values, which indicate the stability of the ligand-protein complex. For example, docking analyses of various indazole derivatives have reported binding energies that correlate with their inhibitory activities. rsc.org
Table 1: Example of Binding Energies for Indazole Derivatives against a Protein Target Note: This table is illustrative and based on findings for analogous compounds, not this compound itself.
| Indazole Derivative | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| 1-Butyl-N-(phenyl)indazole-3-carboxamide | Renal Cancer Protein (6FEW) | -8.5 |
| 1-Butyl-N-(4-chlorophenyl)indazole-3-carboxamide | Renal Cancer Protein (6FEW) | -9.2 |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | Indoleamine 2,3-dioxygenase 1 (IDO1) | -7.8 |
Quantum Mechanical Calculations for Electronic and Structural Properties
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and geometry of molecules. researchgate.net These calculations can determine various molecular properties for this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large gap implies high stability, whereas a small gap suggests the molecule is more reactive.
DFT calculations also provide optimized molecular geometry, dipole moments, and molecular electrostatic potential (MEP) maps. The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding intermolecular interactions. dergipark.org.tr For indazole derivatives, the nitrogen atoms and carboxylic oxygen atoms are typically electron-rich sites, while the N-H proton and aromatic protons are electron-poor.
Table 2: Example of Calculated Quantum Chemical Properties for Indazole Derivatives (Gas Phase) Note: The following data is for illustrative purposes based on general findings for substituted indazoles and does not represent specific results for this compound.
| Property | 4-Fluoro-1H-indazole | 4-Chloro-1H-indazole |
|---|---|---|
| EHOMO (eV) | -6.89 | -6.95 |
| ELUMO (eV) | -0.87 | -1.12 |
| Energy Gap (ΔE) (eV) | 6.02 | 5.83 |
| Dipole Moment (Debye) | 1.45 | 1.39 |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is used to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For this compound, the primary sources of conformational flexibility are the rotation around the C3-C(OOH) bond and the C6-O(CF2H) bond.
Studies on the parent indazole-3-carboxylic acid have identified two main planar conformers related to the orientation of the carboxylic acid group: a trans form, where the hydroxyl proton points away from the N2 atom, and a cis form, where it points towards the N2 atom. researchgate.net The trans conformer is generally found to be the most stable. The difluoromethoxy group also has rotational freedom, which would be explored in a full conformational analysis.
Molecular dynamics (MD) simulations can supplement this static picture by modeling the atomic movements of the molecule over time in a simulated environment, such as in a solvent like water. MD simulations provide insights into the dynamic stability of different conformers, solvent effects, and the flexibility of the molecule, which are important for understanding its behavior in a biological system.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods are powerful tools for predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. For this compound, key spectroscopic parameters can be calculated:
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.gov These predicted shifts are often in excellent agreement with experimental spectra recorded in solution, aiding in the structural assignment of the molecule and its isomers. nih.govnih.gov
Vibrational Spectroscopy (FTIR/Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. These theoretical spectra can be compared with experimental Fourier-transform infrared (FTIR) and Raman spectra. This comparison helps in assigning the observed vibrational bands to specific functional groups and molecular motions, such as N-H stretching, C=O stretching of the carboxylic acid, and vibrations of the indazole ring. tandfonline.com
Such correlative studies between theoretical predictions and experimental data provide a high degree of confidence in the structural elucidation of newly synthesized compounds. researchgate.net
Tautomeric Preferences and Energy Landscape Analysis
Indazole and its derivatives exhibit annular tautomerism, existing primarily as two tautomers: the 1H-indazole and the 2H-indazole. The position of the proton on one of the two nitrogen atoms defines the tautomeric form. For the vast majority of indazole derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.netnih.gov
Computational energy landscape analysis can precisely quantify the energy difference between the 1H and 2H tautomers of this compound. Theoretical studies on the parent indazole have shown the 1H form to be more stable by approximately 15 kJ·mol⁻¹. nih.gov The presence of substituents can influence this equilibrium. The difluoromethoxy group at the 6-position is moderately electron-withdrawing, which is expected to further stabilize the 1H tautomer, making it the overwhelmingly predominant form in solution and the solid state. The 2H-tautomer, while less stable, can be important in certain photochemical reactions. nih.gov
Hirshfeld Surface Analysis and Intermolecular Interaction Mapping
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal structure. nih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and it allows for the mapping of different properties, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contact.
This analysis provides a detailed breakdown of all intermolecular interactions and their relative contributions to the crystal packing. For indazole derivatives, common interactions include:
Hydrogen Bonds: Strong O—H···N or N—H···O hydrogen bonds involving the carboxylic acid group and the indazole nitrogen atoms are typically dominant.
H···H Contacts: These are often the most abundant contacts, reflecting the prevalence of hydrogen atoms on the molecular surface. iucr.org
C···H/H···C Contacts: These represent C—H···π interactions, which contribute to the stability of the crystal packing.
O···H/H···O Contacts: These interactions, apart from strong hydrogen bonds, also play a significant role. nih.gov
The analysis generates a 2D "fingerprint plot" that summarizes these interactions, providing quantitative percentages for each contact type.
Table 3: Example of Hirshfeld Surface Interaction Contributions for a Substituted Indazole Note: This table is illustrative, based on published data for 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole, and serves as an example of the data generated from this analysis. iucr.org
| Interaction Type | Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 36.3% |
| O···H / H···O | 23.4% |
| C···H / H···C | 13.4% |
| N···H / H···N | 11.4% |
| Other | 15.5% |
Future Research Directions and Applications
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
While established methods for synthesizing indazole-3-carboxylic acid derivatives exist, the focus is shifting towards creating more efficient, scalable, and environmentally friendly processes. google.comgoogle.com Traditional syntheses can sometimes be limited by harsh conditions or low yields. derpharmachemica.comdiva-portal.org Future research will likely prioritize the development of novel synthetic pathways that are both high-yielding and sustainable.
One promising approach involves the use of diazotization reactions, which can offer operational simplicity, mild reaction conditions, and rapid reaction rates. sioc-journal.cn Such methods could streamline the production of 6-(difluoromethoxy)-1H-indazole-3-carboxylic acid and its analogues, making them more accessible for extensive research and development. The goal is to devise routes that are not only efficient but also align with the principles of green chemistry, minimizing waste and energy consumption.
Exploration of Diverse Derivatization Strategies for Enhanced Bioactivity and Selectivity
The core structure of this compound is a versatile template for chemical modification. The carboxylic acid group, in particular, serves as a prime handle for derivatization, allowing for the synthesis of a wide array of amides, esters, and other functionalized molecules. derpharmachemica.com These modifications are crucial for fine-tuning the compound's pharmacological properties.
Future derivatization strategies will focus on a systematic exploration of the structure-activity relationship (SAR). nih.govnih.gov By introducing a variety of substituents at different positions on the indazole ring, researchers can modulate factors such as potency, selectivity, and pharmacokinetic profiles. For instance, the synthesis of various 1H-indazole-3-carboxamides has been shown to yield compounds with a range of biological activities. derpharmachemica.comresearchgate.net A key area of investigation will be to understand how different functional groups influence the molecule's interaction with biological targets, leading to the design of derivatives with enhanced therapeutic potential and reduced off-target effects. nih.gov
Table 1: Potential Derivatization Strategies and Their Objectives
| Modification Site | Derivative Class | Potential Objective | Example Research Area |
|---|---|---|---|
| Carboxylic Acid | Amides, Esters | Enhance binding affinity, improve cell permeability | Kinase inhibitors, GPCR modulators |
| Indazole N1-position | Alkylation, Arylation | Modulate selectivity, alter pharmacokinetic properties | CNS-active agents, antiviral compounds |
Identification of Novel Biological Targets and Therapeutic Applications Beyond Current Knowledge
Indazole derivatives are known to possess a broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. nih.govresearchgate.netresearchgate.net This diverse bioactivity suggests that the this compound scaffold may interact with a multitude of biological targets. While some applications are established, a significant opportunity lies in identifying novel targets and, consequently, new therapeutic uses. nih.govtaylorandfrancis.com
Future research will employ target identification and validation studies to uncover previously unknown mechanisms of action. This could involve high-throughput screening against diverse panels of enzymes and receptors, as well as chemoproteomics approaches. The unique electronic properties imparted by the difluoromethoxy group may lead to interactions with targets not engaged by other indazole analogues. Expanding the known biological targets could open up new therapeutic avenues in areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases. researchgate.nettaylorandfrancis.com
Integration of this compound into Materials Science and Agrochemistry Research
Beyond pharmaceuticals, the structural features of this compound make it an intriguing candidate for applications in materials science and agrochemistry. researchgate.netchemimpex.com The indazole core is a stable heterocyclic system, and the presence of fluorine can enhance properties like thermal stability and lipophilicity.
In materials science, this compound could serve as a building block for novel polymers or functional coatings. chemimpex.com Its unique electronic and photophysical properties might be harnessed in the development of organic electronics or specialized materials. In the field of agrochemistry, indazole derivatives have been investigated for their potential as herbicides and fungicides. chemimpex.com The difluoromethoxy substituent could enhance the efficacy or alter the spectrum of activity of such compounds, leading to the development of new crop protection agents. Research in these areas will focus on synthesizing and characterizing new materials and agrochemicals derived from this versatile scaffold.
Advanced Preclinical Profiling and Mechanistic Studies
For any promising derivative of this compound identified for a specific therapeutic application, a thorough preclinical evaluation is essential. This goes beyond initial bioactivity screening to include a comprehensive assessment of its pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic properties.
Future research will involve detailed in vitro and in vivo studies to understand how these molecules behave in biological systems. Mechanistic studies will be crucial to elucidate the precise molecular interactions responsible for their biological effects. nih.gov This could involve techniques such as X-ray crystallography to determine binding modes with target proteins or the use of molecular probes to track the compound's journey within cells. A deep understanding of the mechanism of action is critical for optimizing lead compounds and predicting their clinical potential.
Multi-omics Approaches to Elucidate Biological Effects
To gain a holistic understanding of the biological effects of this compound and its derivatives, future research will increasingly rely on multi-omics technologies. nih.gov These approaches, including genomics, transcriptomics, proteomics, and metabolomics, allow for a comprehensive, systems-level view of how a compound impacts cellular processes. researchgate.net
By analyzing changes in gene expression, protein levels, and metabolite profiles following treatment with an indazole derivative, researchers can identify affected pathways and networks. nih.gov This can help to uncover novel mechanisms of action, identify potential biomarkers for efficacy, and predict possible off-target effects. Integrating multi-omics data with computational biology and artificial intelligence can accelerate the drug discovery process, from target identification to lead optimization. youtube.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(difluoromethoxy)-1H-indazole-3-carboxylic acid, and how can reaction yields be improved?
- Methodology :
- Start with halogenated indazole precursors (e.g., 6-bromo-indazole derivatives) and introduce the difluoromethoxy group via nucleophilic substitution using Selectfluor or N-fluorobenzenesulfonimide (NFSI) under inert conditions .
- Oxidize intermediates (e.g., 6-(difluoromethoxy)-1H-indazole-3-carbaldehyde) using potassium permanganate or chromium trioxide in acidic media to form the carboxylic acid moiety .
- Optimize yields by adjusting catalysts (e.g., Pd-based catalysts for cross-coupling) and solvents (e.g., DMF for high solubility) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology :
- X-ray crystallography : Use SHELX programs for structural refinement to resolve bond lengths and angles, especially for the difluoromethoxy group .
- NMR/HRMS : Employ NMR to confirm fluorine substitution patterns and high-resolution mass spectrometry (HRMS) for molecular weight validation .
- HPLC : Monitor purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .
Q. How does the difluoromethoxy group influence the compound’s reactivity in substitution or oxidation reactions?
- Methodology :
- Compare reactivity with non-fluorinated analogs: The electron-withdrawing nature of the difluoromethoxy group reduces nucleophilic substitution rates but enhances stability against metabolic degradation .
- Test oxidation with KMnO/HSO: The carboxylic acid group is resistant to further oxidation, making it a terminal functional group .
Q. What are the primary pharmacological targets of indazole-3-carboxylic acid derivatives?
- Methodology :
- Screen against kinase assays (e.g., EGFR, VEGFR) due to structural similarity to known kinase inhibitors .
- Evaluate anti-inflammatory activity via COX-2 inhibition assays or in vitro cytokine suppression models .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the bioactivity of this compound?
- Methodology :
- Synthesize derivatives with varied substituents (e.g., methyl, nitro) at the 1-, 5-, or 6-positions of the indazole ring .
- Use in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and molecular docking to correlate substituent effects with target binding (e.g., ATP-binding pockets) .
Q. What computational methods predict the electronic properties of this compound?
- Methodology :
- Apply density functional theory (DFT) with the B3LYP functional to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, revealing nucleophilic/electrophilic sites .
- Simulate solvent effects (e.g., water, DMSO) using the polarizable continuum model (PCM) .
Q. How can contradictory crystallographic and spectroscopic data be resolved?
- Methodology :
- Cross-validate X-ray data with NMR chemical shifts to confirm bond hybridization (e.g., sp carbons in the indazole ring) .
- Use dynamic NMR to detect conformational flexibility in solution that may conflict with solid-state structures .
Q. What strategies stabilize this compound under physiological conditions?
- Methodology :
- Conduct pH stability studies (pH 1–10) with LC-MS monitoring to identify degradation products (e.g., defluorination or ester hydrolysis) .
- Co-crystallize with cyclodextrins or formulate as prodrugs (e.g., methyl esters) to enhance solubility and shelf life .
Q. Which retrosynthetic approaches are feasible for scalable production?
- Methodology :
- Use AI-driven tools (e.g., Reaxys or Pistachio models) to prioritize routes starting from commercially available indazole-3-carboxylates .
- Evaluate green chemistry metrics (e.g., E-factor) for steps involving fluorination or oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
